molecular formula C11H16O4 B15320754 (R)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol

(R)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol

Cat. No.: B15320754
M. Wt: 212.24 g/mol
InChI Key: IONRJSKJWDOGAY-SSDOTTSWSA-N
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Description

®-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of three methoxy groups attached to a phenyl ring and an ethan-1-ol moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol typically involves the reduction of ®-1-(3,4,5-Trimethoxyphenyl)ethan-1-one using suitable reducing agents. Commonly used reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired alcohol.

Industrial Production Methods

In industrial settings, the production of ®-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone to the alcohol under high-pressure hydrogen gas.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides or amines

Major Products Formed

    Oxidation: ®-1-(3,4,5-Trimethoxyphenyl)ethan-1-one

    Reduction: ®-1-(3,4,5-Trimethoxyphenyl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

®-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ethan-1-ol moiety play crucial roles in its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3,4,5-Trimethoxyphenyl)ethan-1-one
  • ®-1-(3,4,5-Trimethoxyphenyl)ethane
  • ®-1-(3,4,5-Trimethoxyphenyl)methanol

Uniqueness

®-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol is unique due to its specific combination of methoxy groups and ethan-1-ol moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(1R)-1-(3,4,5-trimethoxyphenyl)ethanol

InChI

InChI=1S/C11H16O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7,12H,1-4H3/t7-/m1/s1

InChI Key

IONRJSKJWDOGAY-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C(=C1)OC)OC)OC)O

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)OC)OC)O

Origin of Product

United States

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